N-butylsulfonate PyridiniuM tosylate

Vue d'ensemble

Description

N-butylsulfonate Pyridinium tosylate: is a chemical compound with the molecular formula C16H21NO6S2 and a molecular weight of 387.47 g/mol . It is a type of pyridinium salt, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its role as an ionic liquid, which makes it useful in a variety of chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-butylsulfonate Pyridinium tosylate typically involves the reaction of pyridine with butylsulfonic acid and p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Pyridine+Butylsulfonic Acid+p-Toluenesulfonic Acid→N-butylsulfonate Pyridinium tosylate

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .

Analyse Des Réactions Chimiques

Types of Reactions: N-butylsulfonate Pyridinium tosylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The pyridinium ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted pyridinium derivatives

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Catalysis

- PPTS serves as a weakly acidic catalyst in organic reactions, particularly useful for deprotecting silyl ethers and tetrahydropyranyl ethers when stronger acids may cause instability in substrates .

- It facilitates the formation of acetals and ketals from aldehydes and ketones, enhancing reaction efficiency and selectivity .

- Asymmetric Synthesis

Applications in Polymer Science

- Polymerization Processes

- Resist Composition

Case Study 1: Biodiesel Production

A study demonstrated the effectiveness of PPTS as a catalyst in the transesterification of Jatropha oil for biodiesel production. The optimal conditions included a molar ratio of methanol to oil of 15:1, with PPTS at 2% w/w at a temperature of 130 °C over 8 hours, achieving a maximum conversion rate of approximately 88.6% .

Case Study 2: Photophysical Properties of Polymers

Research involving poly(pyridinium salts) highlighted their photophysical properties under various solvent conditions. The study showcased the polymers' ability to form lyotropic liquid crystalline phases at concentrations as low as 1 wt% in water, indicating their potential for applications in optoelectronic devices .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Impact/Outcome |

|---|---|---|

| Organic Synthesis | Deprotection of ethers, formation of acetals/ketals | Increased yield and selectivity |

| Asymmetric Synthesis | Co-catalyst with L-proline | Enhanced enantioselectivity |

| Polymer Science | Synthesis of poly(pyridinium salts) | Unique structural properties |

| Biodiesel Production | Catalyst for transesterification | Up to 88.6% conversion rate |

| Semiconductor Manufacturing | Resist compositions | Improved sensitivity to radiation |

Mécanisme D'action

The mechanism of action of N-butylsulfonate Pyridinium tosylate involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ring can interact with nucleophiles, while the sulfonate group can participate in hydrogen bonding and electrostatic interactions. These interactions facilitate various chemical and biochemical processes, making the compound effective in its applications .

Comparaison Avec Des Composés Similaires

- N-methylsulfonate Pyridinium tosylate

- N-ethylsulfonate Pyridinium tosylate

- N-propylsulfonate Pyridinium tosylate

Uniqueness: N-butylsulfonate Pyridinium tosylate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its methyl, ethyl, and propyl counterparts, the butyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and reactivity in various solvents and reactions .

Activité Biologique

N-butylsulfonate pyridinium tosylate, commonly referred to as pyridinium p-toluenesulfonate (PPTS), is an ionic compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, case reports, and research data.

PPTS is a colorless solid salt formed from pyridine and p-toluenesulfonic acid. Its molecular formula is with a molecular weight of 251.31 g/mol. It typically appears as an off-white crystalline powder with a melting point ranging from 116°C to 120°C. PPTS is soluble in organic solvents, making it a versatile catalyst in various chemical reactions.

Biological Applications

1. Catalytic Activity in Organic Synthesis

PPTS is widely recognized for its role as a weakly acidic catalyst in organic synthesis. It facilitates the deprotection of silyl ethers and tetrahydropyranyl ethers, particularly when substrates are sensitive to stronger acids. Additionally, it aids in the formation of acetals and ketals from aldehydes and ketones, enhancing reaction yields and selectivity .

2. Immunosuppressant Properties

PPTS serves as an intermediate in the synthesis of Tacrolimus, an immunosuppressant used primarily in organ transplantation. Tacrolimus works by inhibiting T-cell activation and proliferation, thereby preventing organ rejection. The biological activity of PPTS as an intermediate suggests potential immunomodulatory effects .

3. Anti-obesity Effects

Recent studies have highlighted the anti-obesity properties of compounds derived from PPTS, particularly its role as a pancreatic lipase inhibitor. This mechanism can reduce fat absorption in the gastrointestinal tract, contributing to weight management strategies .

Research Findings

Case Study: Biodiesel Production

A significant application of PPTS was noted in biodiesel production from babassu oil using methanol. The study demonstrated that PPTS could catalyze the transesterification process effectively, achieving a maximum biodiesel conversion rate of approximately 88.6% under optimized conditions (molar ratio of MeOH:oil at 15:1, temperature at 130°C for 8 hours) . This research underscores the compound's utility beyond traditional organic synthesis into biofuel applications.

Table 1: Summary of Biological Activities and Applications of PPTS

Detailed Research Findings

In a recent study examining the lipid-lowering effects of phytosterol ferulate synthesized using acidic ionic liquids including PPTS, significant reductions in plasma cholesterol levels were observed in C57BL/6J mice fed a high-fat diet. The supplementation resulted in reductions of total cholesterol by approximately 13.7% and non-HDL cholesterol by 46.3% . This finding suggests that derivatives or related compounds may offer therapeutic benefits for managing hyperlipidemia.

Propriétés

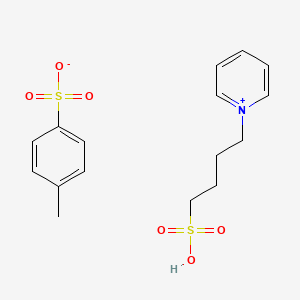

IUPAC Name |

4-methylbenzenesulfonate;4-pyridin-1-ium-1-ylbutane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S.C7H8O3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-9H2;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVRISNMAUWIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)CCCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.